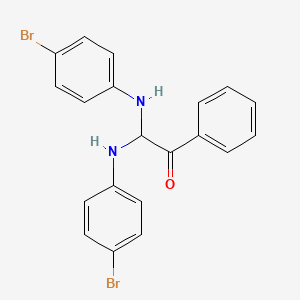
2,2-Bis(4-bromoanilino)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-bromoanilino)-1-phenylethanone is an organic compound with the molecular formula C20H16Br2N2O This compound is characterized by the presence of two 4-bromoanilino groups attached to a central phenylethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-bromoanilino)-1-phenylethanone typically involves the reaction of 4-bromoaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-bromoaniline} + \text{benzil} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis(4-bromoanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2-Bis(4-bromoanilino)-1-phenylethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-bromoanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2,2-Bis(4-chloroanilino)-1-phenylethanone
- 2,2-Bis(4-fluoroanilino)-1-phenylethanone
- 2,2-Bis(4-methoxyanilino)-1-phenylethanone
Comparison: Compared to its analogs, 2,2-Bis(4-bromoanilino)-1-phenylethanone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55282-25-2 |
|---|---|
Formule moléculaire |
C20H16Br2N2O |
Poids moléculaire |
460.2 g/mol |
Nom IUPAC |
2,2-bis(4-bromoanilino)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2N2O/c21-15-6-10-17(11-7-15)23-20(19(25)14-4-2-1-3-5-14)24-18-12-8-16(22)9-13-18/h1-13,20,23-24H |
Clé InChI |
NDSNCENRGYAOQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


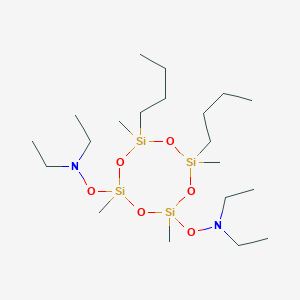
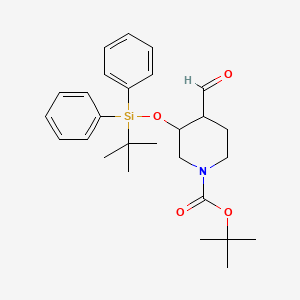
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
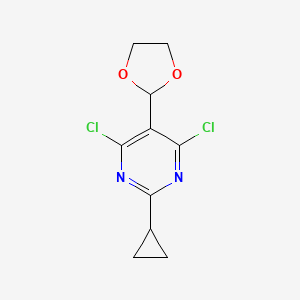
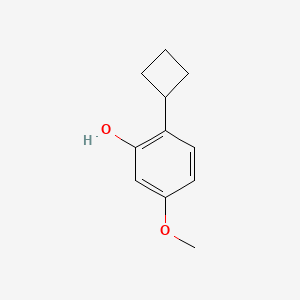
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
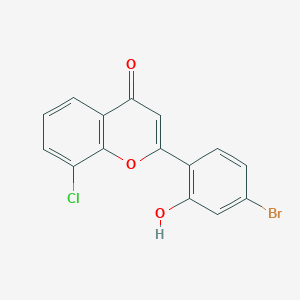
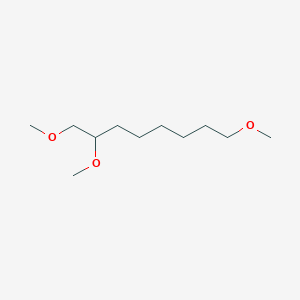
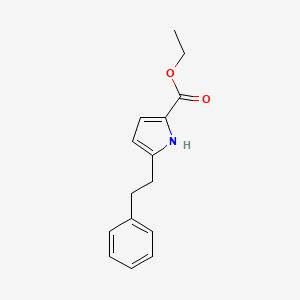

![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
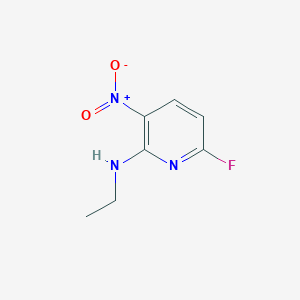
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
